Quartromicin D1

Description

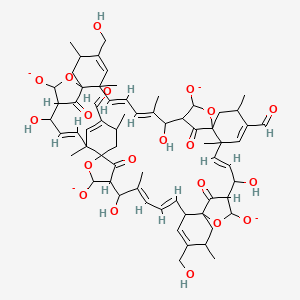

Structure

2D Structure

Properties

CAS No. |

140447-99-0 |

|---|---|

Molecular Formula |

C65H78O20-4 |

Molecular Weight |

1179.3 g/mol |

IUPAC Name |

(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-16,42-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |

InChI |

InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+ |

InChI Key |

QRIFUTSHNGBCFH-BMOXXYDWSA-N |

Isomeric SMILES |

CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO |

Canonical SMILES |

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)CO)C)[O-])O)C)C=O)C)[O-])O)C)C=C1CO |

Origin of Product |

United States |

Preparation Methods

Spirotetronate Subunit Synthesis

The spirotetronate core is constructed via Claisen rearrangement-intramolecular aldol sequences :

Key Steps :

- Claisen Rearrangement : Converts allyl vinyl ethers to γ,δ-unsaturated ketones.

- Aldol Cyclization : Forms the spirotetronate ring with >90% diastereoselectivity.

- Diels-Alder reaction of (Z)-1,3-diene with α,β-unsaturated aldehydes.

- Epoxidation and bromination to generate α-hydroxy aldehyde intermediates.

- Organocerium-mediated coupling for bis-spirotetronate assembly.

Vertical and Horizontal Bis-Spirotetronate Fragments

Synthetic routes to this compound’s structural subunits include:

| Fragment | Method | Yield |

|---|---|---|

| Vertical (C34) | Organocerium addition to enals | 65% |

| Horizontal (C32) | MnO₂ oxidation of secondary alcohols | 75% |

Structural and Functional Comparison

| Feature | This compound | Kijanimicin/Tetrocarcin |

|---|---|---|

| Symmetry | C2-symmetric macrocycle | Asymmetric |

| Tetronate Units | 4 spirotetronates | 1 spirotetronate |

| Biosynthetic Origin | Type I/III PKS hybrid | Type I PKS |

Challenges and Innovations

- Module Skipping : The PKS assembly line’s ability to produce alternative chains (C34 vs. C32) simplifies biosynthetic engineering.

- Stereochemical Control : Synthetic methods achieve >90% enantiomeric excess for spirotetronate subunits.

Chemical Reactions Analysis

Types of Reactions: Quartromicin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for the modification and functionalization of the compound, allowing for the synthesis of derivatives with enhanced biological activity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed: The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups . These products are often evaluated for their biological activity to identify potential therapeutic agents .

Scientific Research Applications

Introduction to Quartromicin D1

This compound is a component of the quartromicin complex, which consists of multiple novel antiviral antibiotics produced by the bacterium Amycolatopsis orientalis. This compound has garnered attention due to its unique structure and significant antiviral properties, particularly against viruses such as herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus. The discovery and characterization of this compound have opened new avenues for antiviral therapy research.

Antiviral Activity

This compound has demonstrated potent antiviral activity in several studies. Research indicates that it effectively inhibits the replication of various viruses, making it a candidate for further development as an antiviral agent.

Case Study 1: Antiviral Efficacy Against Herpes Simplex Virus

In a study published in Antibiotics, this compound was shown to exhibit significant inhibitory effects on herpes simplex virus type 1 in vitro. The study reported a dose-dependent response, with lower concentrations effectively reducing viral titers.

Case Study 2: Influenza Virus Inhibition

Another investigation highlighted the efficacy of this compound against influenza virus type A. The compound was found to interfere with viral replication mechanisms, suggesting potential therapeutic applications in treating influenza infections.

Mechanistic Studies

Research into the mechanisms by which this compound exerts its antiviral effects is ongoing. Preliminary findings suggest that it may disrupt viral entry or replication processes, although detailed mechanistic studies are necessary to elucidate these pathways fully.

Table 2: Summary of Antiviral Studies

| Virus Type | Study Reference | Observed Effect |

|---|---|---|

| Herpes Simplex Virus Type 1 | Antibiotics Journal | Significant reduction in viral titers |

| Influenza Virus Type A | PMC Article | Inhibition of viral replication |

| Human Immunodeficiency Virus | PubMed Central | Potent antiviral activity observed |

Future Directions in Research

The promising results obtained from studies on this compound suggest several potential research directions:

- Development of Novel Antiviral Therapies : Given its unique structure and activity profile, this compound could serve as a template for designing new antiviral drugs.

- Combination Therapies : Investigating the synergistic effects of this compound with existing antiviral agents may enhance treatment efficacy.

- Mechanistic Exploration : Further research is required to understand the precise mechanisms of action at the molecular level, which could inform drug development strategies.

Mechanism of Action

The mechanism of action of quartromicin D1 involves the inhibition of viral replication by targeting specific viral enzymes and proteins . The compound interferes with the viral life cycle, preventing the virus from replicating and spreading . Molecular targets include viral polymerases and proteases, which are essential for viral replication . The pathways involved in the mechanism of action include the disruption of viral RNA synthesis and protein processing .

Comparison with Similar Compounds

Quartromicin D1 is unique among spirotetronate natural products due to its specific structural features and antiviral activity . Similar compounds include tetrocarcin A, kijanimicin, and abyssomicin, which also belong to the spirotetronate family and exhibit various biological activities . this compound stands out for its broad-spectrum antiviral activity and potential therapeutic applications .

List of Similar Compounds:- Tetrocarcin A

- Kijanimicin

- Abyssomicin

- Chlorothricin

- MM46115

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .

Q & A

Q. How is the structural elucidation of Quartromicin D1 typically performed, and what analytical techniques are essential for confirming its complex ring system?

this compound's structural characterization relies on advanced spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D , , and 2D COSY, HSQC) resolves its hydroxyl and carbonyl functional groups, while X-ray crystallography provides atomic-level resolution of its polycyclic framework. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Researchers should cross-reference spectral data with structurally related macrolides like Kijanimicin to identify conserved motifs .

Q. What methodologies are employed for the initial synthesis of this compound, and how are stereochemical challenges addressed?

Synthesis often involves modular assembly of glycosylated aglycone precursors via enzymatic glycosylation or chemical coupling. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, particularly for hydroxylated carbons. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization and document purity via HPLC with UV/ELSD detection. Comparative analysis with biosynthetic pathways of analogs like Chlorothricin can guide synthetic route design .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity against antibiotic-resistant pathogens?

Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., erythromycin) and validate results with time-kill kinetics. For mechanistic insights, pair these with fluorescent probes (e.g., SYTOX Green) to assess membrane disruption. Structural analogs like Versipelostatin may offer comparative activity benchmarks .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action (MOA) for this compound across different bacterial models?

Discrepancies may arise from species-specific target affinities or experimental conditions. Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Validate hypotheses using knockouts of putative targets (e.g., ribosomal subunits) in model organisms. Meta-analyses of existing datasets (e.g., Gene Expression Omnibus) can contextualize findings against similar macrolides .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with β-lactam antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergistic, additive, antagonistic). Follow up with transcriptomic profiling to identify pathways enhanced by combination therapy. In vivo validation should employ murine infection models with pharmacokinetic monitoring to ensure co-administration does not alter bioavailability. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure methodological rigor .

Q. How can resistance mechanisms to this compound be systematically investigated in clinical isolates?

Perform whole-genome sequencing of resistant mutants to identify mutations in target loci (e.g., 23S rRNA, L22 ribosomal protein). Complement with plasmid transformation assays to test horizontal gene transfer. Use CRISPR interference to confirm resistance causality. Compare efflux pump activity via ethidium bromide accumulation assays with/without inhibitors (e.g., PAβN) .

Q. What validation strategies are critical for ensuring the reproducibility of this compound purification protocols?

Standardize chromatography parameters (e.g., gradient slope, column temperature) and document batch-to-batch variability using LC-MS. Publish detailed protocols in supplementary materials, including raw spectral data and purity thresholds. Collaborative cross-lab validation via platforms like Protocols.io enhances reliability .

Q. How can low synthetic yields of this compound derivatives be troubleshooted in structure-activity relationship (SAR) studies?

Employ design of experiments (DoE) to optimize key variables (e.g., catalyst loading, reaction time). Use computational tools (e.g., DFT calculations) to predict steric/electronic barriers in transition states. Parallel synthesis with robotic liquid handlers increases throughput for derivative screening .

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s efficacy across preclinical studies?

Apply mixed-effects models to account for variability in animal models or dosing regimens. Sensitivity analysis can identify outlier datasets, while Bayesian meta-analysis quantifies uncertainty in pooled effect estimates. Public repositories like ChEMBL provide historical data for benchmarking .

Q. How can multi-omics data (genomic, metabolomic) be integrated to elucidate this compound’s off-target effects in eukaryotic cells?

Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay differentially expressed genes/metabolites. Validate hypotheses with CRISPR-Cas9 knockouts of implicated pathways (e.g., mitochondrial respiration). Cross-reference with toxicity databases (e.g., Tox21) to prioritize follow-up assays .

Q. Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to segregate primary data (≤5 compounds in main text) and supplementary details (e.g., NMR spectra, chromatograms) .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via FAIR-aligned repositories (e.g., Zenodo) .

- Ethical Compliance : For studies involving human-derived samples, detail IRB approvals and inclusion criteria per frameworks like CONSORT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.